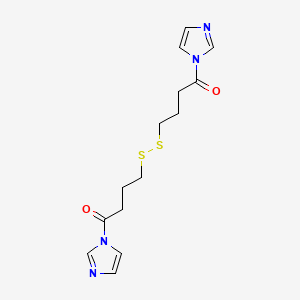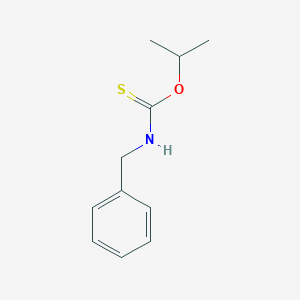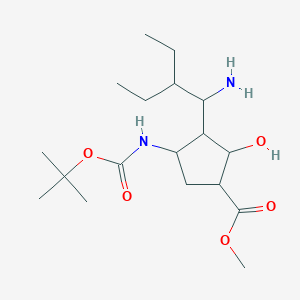
N-(3-chloro-4-fluorobenzyl)-1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, chlorinated aromatic rings, and a carboxamide group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
准备方法
The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorinated aromatic rings. Common synthetic routes may include the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the chlorinated aromatic rings: This step may involve the use of chlorinated benzene derivatives and appropriate coupling reactions.
Formation of the carboxamide group: This can be accomplished through the reaction of an amine with a carboxylic acid derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
化学反应分析
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the triazole ring.
Reduction: Reduction reactions may target the carboxamide group or the aromatic rings.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling reactions: The triazole ring can participate in coupling reactions with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole rings or chlorinated aromatic rings.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its potential as a therapeutic agent or a biochemical probe.
Medicine: Due to its unique structure, the compound may have potential as a drug candidate for the treatment of various diseases, particularly those involving microbial infections or cancer.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The triazole ring and the chlorinated aromatic rings may interact with enzymes or receptors, leading to modulation of their activity. The carboxamide group may also play a role in binding to specific targets. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide: This compound shares a similar structure but may have different substituents on the aromatic rings or the triazole ring.
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide: This compound may have different functional groups, such as hydroxyl or amino groups, which can affect its reactivity and biological activity.
属性
分子式 |
C18H15Cl2FN4O2 |
|---|---|
分子量 |
409.2 g/mol |
IUPAC 名称 |
N-[(3-chloro-4-fluorophenyl)methyl]-1-(5-chloro-2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H15Cl2FN4O2/c1-10-17(18(26)22-9-11-3-5-14(21)13(20)7-11)23-24-25(10)15-8-12(19)4-6-16(15)27-2/h3-8H,9H2,1-2H3,(H,22,26) |
InChI 键 |
XXLGBUDIOIDDKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NCC3=CC(=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499691.png)
![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)
![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)


![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)
![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)

![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B12499766.png)

![Ethyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499769.png)

